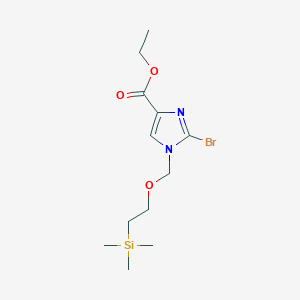
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a trimethylsilyl group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves multiple stepsThe reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is usually stored under an inert atmosphere at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
科学研究应用
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile
- Ethyl 2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
Uniqueness
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or nitrile analogs. This uniqueness makes it valuable in specific synthetic applications and biological studies .
生物活性
Ethyl 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C12H21BrN2O3Si
- Molecular Weight: 349.30 g/mol
- Functional Groups: Imidazole ring, bromo substituent, ethoxy group modified by trimethylsilyl.
These features suggest that the compound may exhibit diverse biological activities, particularly in the realm of drug development.
Synthesis
The synthesis of this compound typically involves several key reactions, including:
- Formation of the Imidazole Ring: Utilizing precursors that can undergo cyclization.
- Bromination Reaction: Introducing the bromo substituent through electrophilic substitution.
- Ethoxy Group Modification: Incorporating the trimethylsilyl ether to enhance solubility and stability.
These synthetic routes highlight the compound's versatility for further derivatization, which is crucial for optimizing its biological activity.
The proposed mechanism of action for imidazole-containing compounds often involves:
- Inhibition of Protein Kinases: Many imidazole derivatives act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
- Modulation of Immune Response: Some studies indicate that imidazole derivatives can influence immune checkpoint pathways, enhancing antitumor immunity.
Study on Immunomodulatory Effects
In a recent investigation, an imidazole derivative was tested for its ability to modulate immune responses in mouse splenocytes. The compound demonstrated significant rescue of immune cell function at concentrations as low as 100 nM, indicating potential applications in immunotherapy .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the imidazole ring can significantly enhance biological activity. For instance, substituents at the 4-position were found to be critical for potency against certain cancer cell lines . This insight is essential for guiding future modifications of this compound to improve efficacy.
属性
分子式 |
C12H21BrN2O3Si |
|---|---|
分子量 |
349.30 g/mol |
IUPAC 名称 |
ethyl 2-bromo-1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3Si/c1-5-18-11(16)10-8-15(12(13)14-10)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI 键 |
GGSQZVQBOYNJEF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C(=N1)Br)COCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















